Isodecyl isotridecyl phthalate

Übersicht

Beschreibung

Isodecyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with isodecyl and isotridecyl alcohols. It is commonly used in the production of flexible plastics, coatings, and various consumer products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isodecyl isotridecyl phthalate involves the esterification of phthalic anhydride with isodecyl and isotridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, phthalic anhydride and isodecyl and isotridecyl alcohols, are fed into a reactor equipped with a heating system and a condenser. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. The final product is then subjected to quality control tests before being packaged for distribution.

Analyse Chemischer Reaktionen

Types of Reactions: Isodecyl isotridecyl phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.

Oxidation: The compound can be oxidized under specific conditions to form phthalic acid derivatives.

Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid, isodecyl alcohol, isotridecyl alcohol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical and Industrial Applications

Plasticizers in PVC Production

IDITP is primarily used as a plasticizer in the production of polyvinyl chloride (PVC). Its role is to lower the glass transition temperature of PVC, which enhances its flexibility and workability. This property is crucial for applications in construction materials, flooring, and automotive components.

Coatings and Sealants

The compound is also employed in coatings for furniture, flooring, and automotive interiors. By improving the mechanical properties of these coatings, IDITP contributes to their durability and resistance to wear .

Biological Research Applications

Endocrine Disruption Studies

Research indicates that IDITP may exhibit endocrine-disrupting effects similar to other phthalates. Studies have focused on its interactions with hormone receptors and its potential impacts on reproductive health. For instance, investigations have reported associations between exposure to phthalates and reproductive disorders in animal models .

Toxicokinetics

A study conducted on di-isodecyl phthalate (a related compound) examined its toxicokinetics in rats, revealing significant metabolism into various metabolites. Such studies provide insights into the potential human health risks associated with long-term exposure to IDITP through environmental contamination or consumer products .

Medical Applications

Drug Delivery Systems

IDITP's plasticizing properties make it a candidate for use in drug delivery systems. Its ability to enhance the flexibility and stability of pharmaceutical formulations has been investigated, particularly for applications requiring sustained release of active ingredients.

Environmental Impact Assessments

Given the widespread use of IDITP in consumer products, there are ongoing concerns regarding its environmental persistence and bioaccumulation potential. Regulatory bodies like the Environmental Protection Agency (EPA) are evaluating the risks associated with IDITP exposure, particularly focusing on developmental toxicity in laboratory studies .

Data Tables

Case Studies

-

Carcinogenicity Study

A 26-week carcinogenicity study on di-isodecyl phthalate showed non-neoplastic changes in liver and kidney tissues of rasH2 mice, indicating potential health risks associated with high exposure levels. This study underscores the importance of understanding the long-term effects of phthalate exposure on health outcomes . -

Toxicokinetic Analysis

A recent toxicokinetic study demonstrated that di-isodecyl phthalate is rapidly metabolized into several metabolites, suggesting significant bioavailability and potential health implications from chronic exposure. This research aids regulatory assessments regarding human health risks associated with IDITP .

Wirkmechanismus

The mechanism of action of isodecyl isotridecyl phthalate primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the compound integrates into the polymer matrix, reducing intermolecular forces and increasing the mobility of polymer chains. This results in a more flexible and workable material. Additionally, this compound can interact with biological systems, potentially disrupting endocrine function by mimicking or interfering with hormone activity.

Vergleich Mit ähnlichen Verbindungen

Isodecyl isotridecyl phthalate can be compared with other similar phthalate esters, such as:

Diisodecyl phthalate (DIDP): Similar in structure and function, used as a plasticizer in various applications.

Diisononyl phthalate (DINP): Another high-molecular-weight phthalate ester used as a plasticizer.

Di(2-ethylhexyl) phthalate (DEHP): Widely used plasticizer with similar applications but different molecular structure.

Uniqueness: this compound is unique due to its specific combination of isodecyl and isotridecyl alcohols, which provide distinct physical and chemical properties compared to other phthalate esters. Its specific molecular structure allows for tailored flexibility and durability in plastic materials, making it suitable for specialized applications.

Biologische Aktivität

Isodecyl isotridecyl phthalate (IDITP) is a high-molecular-weight phthalate ester primarily utilized as a plasticizer in various industrial applications. Its biological activity has garnered attention due to potential health risks associated with exposure, particularly regarding endocrine disruption and reproductive toxicity. This article explores the biological activity of IDITP, focusing on its toxicological profile, mechanisms of action, and implications for human health and the environment.

Chemical Structure and Properties

IDITP is synthesized through the esterification of phthalic acid with isodecyl alcohol and isotridecyl alcohol. Its long carbon chains contribute to its effectiveness as a plasticizer by lowering the glass transition temperature of polymers, enhancing flexibility and durability in materials such as polyvinyl chloride (PVC) .

Endocrine Disruption

Research indicates that IDITP may exhibit endocrine-disrupting effects , similar to other phthalates. Studies have shown that it can bind to hormone receptors and influence hormonal pathways, potentially leading to reproductive and developmental toxicity .

- Mechanism of Action : IDITP may interfere with the endocrine system by mimicking or blocking hormones, which can disrupt normal physiological functions. This disruption is particularly concerning in vulnerable populations, such as pregnant women and developing fetuses.

Case Studies and Research Findings

- Toxicokinetics : A study on DiDP illustrated that it is rapidly metabolized into several metabolites, including mono-isodecyl phthalate (MiDP) and mono-hydroxy-isodecyl phthalate (MHiDP). These metabolites were found in significant quantities in biological samples, suggesting that IDITP may also be bioavailable and metabolically active .

- Environmental Impact : Investigations into the migration of phthalates from plastic products into food or environmental media have highlighted concerns regarding human exposure. The persistence of phthalates in the environment poses risks not only to human health but also to wildlife .

- Comparative Toxicity : A comparative analysis of high-molecular-weight phthalates indicated that while IDITP shares structural similarities with other phthalates, it may exhibit unique biological activities due to its specific composition .

Data Summary

| Parameter | This compound (IDITP) | Di-isodecyl Phthalate (DiDP) |

|---|---|---|

| CAS Number | 85168-77-0 | 26761-40-0 |

| Primary Use | Plasticizer in PVC | Plasticizer |

| Endocrine Disruption | Potentially present | Confirmed |

| Reproductive Toxicity | Possible effects observed | Decreased sperm production |

| Metabolites Identified | Not extensively studied | MiDP, MHiDP |

| Environmental Persistence | Concerns raised | Documented |

Eigenschaften

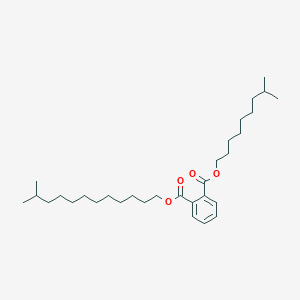

IUPAC Name |

1-O-(11-methyldodecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-26(2)20-14-10-7-5-6-8-12-18-24-34-30(32)28-22-16-17-23-29(28)31(33)35-25-19-13-9-11-15-21-27(3)4/h16-17,22-23,26-27H,5-15,18-21,24-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUZLEPRTLYUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234318 | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85168-77-0 | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085168770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl isotridecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.